An In-depth Technical Guide to 7-Bromo-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 7-Bromo-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 7-bromo-1H-indazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential applications.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point in the design of novel therapeutics. The strategic functionalization of the indazole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 7-bromo-1H-indazole-3-carbonitrile represents a versatile intermediate, offering multiple points for chemical modification to generate diverse libraries of potential drug candidates.
Physicochemical Properties of 7-Bromo-1H-indazole-3-carbonitrile
While extensive experimental data for 7-bromo-1H-indazole-3-carbonitrile is not widely published, its fundamental properties can be reliably calculated and inferred from its structure and comparison with closely related analogs.
| Property | Value | Source |
| CAS Number | 1360941-93-0 | [2][3] |
| Molecular Formula | C₈H₄BrN₃ | Calculated |
| Molecular Weight | 222.04 g/mol | [4][5] |
| Appearance | Likely a solid | Inferred |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred |
Synthesis of 7-Bromo-1H-indazole-3-carbonitrile: A Strategic Approach
The synthesis of 7-bromo-1H-indazole-3-carbonitrile can be approached through several strategic pathways, leveraging established methodologies in heterocyclic chemistry. Two plausible synthetic routes are outlined below.
Route 1: Cyanation of a Dihalogenated Indazole Intermediate
A robust method for the synthesis of 7-bromo-1H-indazole-3-carbonitrile involves the selective cyanation of a dihalogenated indazole precursor, such as 3,7-dibromo-1H-indazole or 7-bromo-3-iodo-1H-indazole. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this transformation.
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a representative procedure based on modern cyanation methods.[6]
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Reaction Setup: To an oven-dried Schlenk flask, add 7-bromo-3-iodo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst system such as Pd₂(dba)₃ (0.04 eq) and dppf (0.08 eq).
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Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) or a similar polar aprotic solvent.
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with aqueous sodium bicarbonate and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 7-bromo-1H-indazole-3-carbonitrile.
Caption: Palladium-catalyzed cyanation workflow.
Route 2: Sandmeyer Reaction from 7-Bromo-1H-indazol-3-amine
An alternative and classical approach is the Sandmeyer reaction, which transforms an amino group into a nitrile via a diazonium salt intermediate.[1][7][8]
Experimental Protocol: Sandmeyer Cyanation
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Diazotization: Dissolve 7-bromo-1H-indazol-3-amine in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0-5 °C to form the diazonium salt.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent. Add the freshly prepared diazonium salt solution to the copper cyanide solution.
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Reaction Conditions: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
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Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.
Caption: Sandmeyer reaction workflow for cyanation.
Applications in Drug Discovery and Medicinal Chemistry
7-Bromo-1H-indazole-3-carbonitrile is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indazole scaffold is present in a variety of approved drugs and clinical candidates targeting a range of diseases.
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Kinase Inhibitors: The indazole core is a common feature in many kinase inhibitors used in oncology. The functional groups on 7-bromo-1H-indazole-3-carbonitrile can be elaborated to interact with the ATP-binding site of various kinases.
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GPCR Ligands: Substituted indazoles have been explored as ligands for G-protein coupled receptors, which are important targets for a wide array of therapeutic areas.
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Other Therapeutic Areas: The versatility of the indazole scaffold has led to its investigation in anti-inflammatory, anti-viral, and neurodegenerative disease research.
The bromine atom at the 7-position serves as a handle for further functionalization through cross-coupling reactions, while the nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional avenues for derivatization.
Analytical Characterization
The structural confirmation and purity assessment of 7-bromo-1H-indazole-3-carbonitrile would be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the indazole ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.
Conclusion
7-Bromo-1H-indazole-3-carbonitrile is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its versatile structure allows for the generation of diverse chemical libraries for screening against various biological targets. The synthetic routes outlined in this guide provide a foundation for the efficient preparation of this valuable building block, enabling further exploration of the chemical space around the privileged indazole scaffold.
References
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Lead Sciences. 3-Bromo-1H-indazole-7-carbonitrile. [Link]
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ResearchGate. Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. [Link]
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ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
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Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
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L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Google Patents.
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